rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylatehydrochloride
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Overview
Description
Rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride is a chemical compound with a complex structure that includes a fluorine atom, a phenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the fluorine and phenyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly used in the purification process.
Chemical Reactions Analysis
Types of Reactions
Rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorine or phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Rac-ethyl(3R,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate: This compound has a similar pyrrolidine ring structure but differs in the substituents attached to the ring.
Rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate: This compound is similar but lacks the hydrochloride group.
Uniqueness
Rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride is unique due to its specific combination of fluorine and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H17ClFNO2 |
---|---|
Molecular Weight |
273.73 g/mol |
IUPAC Name |
ethyl (3S,4R)-3-fluoro-4-phenylpyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H16FNO2.ClH/c1-2-17-12(16)13(14)9-15-8-11(13)10-6-4-3-5-7-10;/h3-7,11,15H,2,8-9H2,1H3;1H/t11-,13+;/m0./s1 |
InChI Key |
GDEAEFBUDVOZQG-STEACBGWSA-N |
Isomeric SMILES |
CCOC(=O)[C@]1(CNC[C@H]1C2=CC=CC=C2)F.Cl |
Canonical SMILES |
CCOC(=O)C1(CNCC1C2=CC=CC=C2)F.Cl |
Origin of Product |
United States |
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